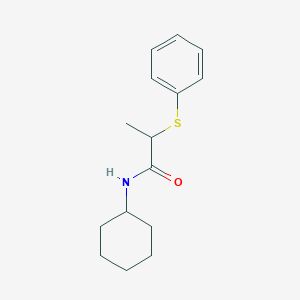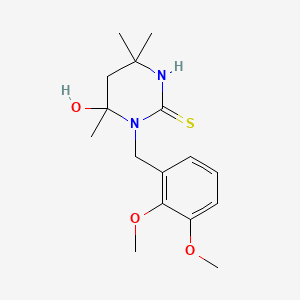![molecular formula C13H20FNO4S B5086118 5-FLUORO-2-METHOXY-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B5086118.png)
5-FLUORO-2-METHOXY-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide typically involves multiple steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Conversion of the acyl group to an alkane.
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Lacks the propan-2-yloxypropyl group.
2-Methoxy-N-propylbenzenesulfonamide: Lacks the fluorine atom.
5-Fluoro-2-methoxy-N-(2-hydroxypropyl)benzenesulfonamide: Contains a hydroxy group instead of the propan-2-yloxy group.
Uniqueness
5-Fluoro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the propan-2-yloxypropyl group provides additional sites for chemical modifications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S/c1-10(2)19-8-4-7-15-20(16,17)13-9-11(14)5-6-12(13)18-3/h5-6,9-10,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHWXLIAZJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5086041.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)
![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]propan-2-ol}](/img/structure/B5086072.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5086079.png)


![5-[(3-acetylphenoxy)methyl]-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)
![3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5086132.png)
![ETHYL 6-METHYL-2-{[(3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5086139.png)
